molecular formula C16H28N4O2S B2848579 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide CAS No. 946316-83-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2848579
CAS No.: 946316-83-2
M. Wt: 340.49
InChI Key: DLPOAWWFFIIXIT-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide (CAS 946316-83-2) is a synthetic organic compound with a molecular formula of C16H28N4O2S and a molecular weight of 340.48 g/mol . This complex molecule features a dimethylamine-substituted phenyl ring connected to a methylpiperazine moiety via an ethyl linker terminated with a methanesulfonamide group, a structure indicative of potential bioactivity . The presence of both the dimethylamino (DMA) and methylpiperazine pharmacophores is significant in medicinal chemistry, as these groups are found in numerous bioactive molecules and FDA-approved drugs targeting a range of conditions, including central nervous system (CNS) disorders and various cancers . The DMA group, in particular, is known to enhance water solubility and bioavailability, which are critical properties in drug discovery . Supplied with a minimum purity of 90%+, this compound is intended for research and development applications exclusively . It serves as a valuable chemical intermediate or a scaffold for the design and synthesis of novel molecules in drug discovery efforts. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and for probing biological mechanisms, particularly those involving interactions with kinase targets or other enzymes where such structural motifs are prevalent . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-18(2)15-7-5-14(6-8-15)16(13-17-23(4,21)22)20-11-9-19(3)10-12-20/h5-8,16-17H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPOAWWFFIIXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Enhances solubility and bioavailability.
  • Piperazine ring : Contributes to its pharmacological properties.
  • Methanesulfonamide moiety : Imparts potential biological activity.

The molecular formula for this compound is C20H30N4O2SC_{20}H_{30}N_{4}O_{2}S, and it has a molecular weight of 398.55 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, which include:

  • Antitumor Activity : Some derivatives have shown significant inhibitory effects on tumor cell lines.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes, suggesting potential use in treating diseases related to enzyme dysregulation.
Compound Name Structural Features Biological Activity
N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide)Chlorophenyl and piperazineAntitumor activity
N,N-dimethylsulfamoylbenzeneSulfamoyl groupAntimicrobial properties
4-fluoro-N,N-dimethylanilineFluorinated anilineEnzyme inhibition

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that analogs of the compound exhibited potent antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Effects : Another research focused on the antimicrobial properties of sulfonamide derivatives, including those structurally related to this compound. The studies indicated effective inhibition of bacterial growth, particularly against resistant strains.
  • Inhibition of Enzymes : The compound's ability to inhibit specific enzymes involved in metabolic pathways was explored. For instance, studies showed that it could inhibit histone deacetylases (HDAC), which are crucial in cancer progression, thereby suggesting its role in epigenetic modulation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. However, detailed studies on toxicity profiles are necessary to ascertain safety for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Example Compound : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

  • Structural Differences: The target compound features a dimethylaminophenyl group and methylpiperazine, whereas the analogue in substitutes the aryl group with a dichlorophenyl ring and pyridinylphenylamide chain.
  • Pharmacological Implications: Dichlorophenylpiperazine derivatives often exhibit affinity for serotonin (5-HT) or dopamine D3 receptors. The dimethylamino group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the electron-withdrawing chloro substituents in the analogue .

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Compound
Piperazine Substituent 4-Methylpiperazine 2,4-Dichlorophenylpiperazine
Aryl Group 4-(Dimethylamino)phenyl 4-(Pyridin-2-yl)phenyl
Sulfonamide/Amide Methanesulfonamide Pentanamide
Molecular Weight ~420 g/mol (estimated) ~550 g/mol (reported)
Sulfonamide Derivatives from Pharmacopeial Standards ()
  • USP Sotalol Related Compound B: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (C12H20N2O2S·HCl) Comparison: The isopropylaminoethyl group in Sotalol B suggests β-adrenergic receptor affinity, contrasting with the target compound’s methylpiperazine, which may favor dopaminergic or histaminergic pathways .

Research Findings and Implications

  • Receptor Selectivity: The dimethylaminophenyl group in the target compound may confer dual activity at dopamine D2/D3 receptors, whereas dichlorophenylpiperazines () are more selective for 5-HT2 receptors .
  • Metabolic Stability: The methylpiperazine moiety could reduce hepatic clearance compared to Sotalol B’s isopropylamino group, which is prone to N-dealkylation .

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